O=C(O)CC(N)C(C=C1)=CC=C1CC
. The InChI representation is 1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
.
The synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid typically follows several key steps:
In industrial settings, these methods are scaled up and optimized for efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.
The molecular structure of 3-Amino-3-(4-ethylphenyl)propanoic acid features:
The presence of these functional groups allows for diverse reactivity, making this compound suitable for various chemical transformations .
3-Amino-3-(4-ethylphenyl)propanoic acid can participate in several types of chemical reactions:
The mechanism of action for 3-Amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets:
The applications of 3-Amino-3-(4-ethylphenyl)propanoic acid span several fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1